molecular formula C18H15Cl2NO3 B12557047 2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene CAS No. 169813-63-2

2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene

Cat. No.: B12557047
CAS No.: 169813-63-2
M. Wt: 364.2 g/mol
InChI Key: WJCVXWFXOKGGDP-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[45]dec-1-ene is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichlorophenylamine with phenylglyoxal in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with a suitable reagent to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Halogenation and other substitution reactions can occur, especially at the phenyl and dichlorophenyl rings, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst.

    Substituting Agents: Halogens (e.g., chlorine, bromine), organometallic reagents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4

Properties

CAS No.

169813-63-2

Molecular Formula

C18H15Cl2NO3

Molecular Weight

364.2 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene

InChI

InChI=1S/C18H15Cl2NO3/c19-13-7-4-8-14(20)15(13)16-21-18(9-22-16)10-23-17(24-11-18)12-5-2-1-3-6-12/h1-8,17H,9-11H2

InChI Key

WJCVXWFXOKGGDP-UHFFFAOYSA-N

Canonical SMILES

C1C2(COC(O1)C3=CC=CC=C3)COC(=N2)C4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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